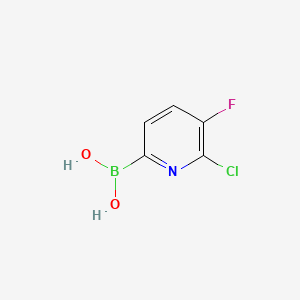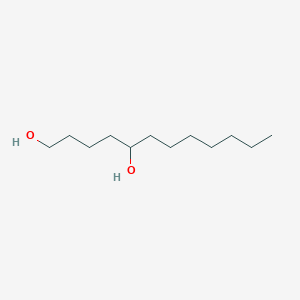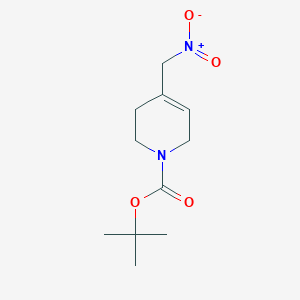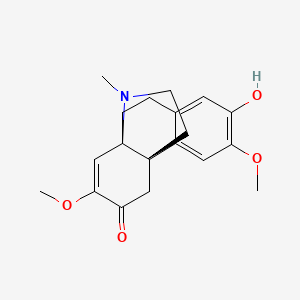
2-Bromo-3-chloro-5-iodotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloro-5-iodotoluene is an organic compound belonging to the class of halogenated aromatic hydrocarbons. It is characterized by the presence of bromine, chlorine, and iodine atoms attached to a toluene ring. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Halogenation of Toluene: The compound can be synthesized through the sequential halogenation of toluene. Initially, toluene is brominated to form 2-bromotoluene. Subsequently, chlorination and iodination steps are performed to introduce chlorine and iodine atoms at the 3rd and 5th positions, respectively.
Direct Halogenation: Another method involves the direct halogenation of toluene using a mixture of bromine, chlorine, and iodine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl3).
Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow processes that allow for precise control over reaction conditions and the efficient handling of hazardous halogen gases. The use of advanced catalysts and optimized reaction parameters ensures high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution Reactions: The compound is highly reactive in electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Electrophilic substitution reactions often employ Lewis acids such as aluminum chloride (AlCl3) and iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and alcohols.
Reduction: Hydrocarbons and their derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
2-Bromo-3-chloro-5-iodotoluene finds applications in various fields:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to investigate the effects of halogenated compounds on biological systems.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Bromo-3-chloro-5-iodotoluene exerts its effects depends on the specific application. In biochemical studies, it may interact with cellular components, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely, but often include interactions with enzymes, receptors, and other biomolecules.
類似化合物との比較
2-Bromo-4-chlorotoluene
3-Chloro-5-iodotoluene
2-Bromo-3-iodotoluene
Uniqueness: 2-Bromo-3-chloro-5-iodotoluene is unique due to the presence of three different halogen atoms on the aromatic ring, which provides it with distinct chemical reactivity and properties compared to its similar counterparts.
特性
CAS番号 |
1349718-36-0 |
|---|---|
分子式 |
C7H5BrClI |
分子量 |
331.37 g/mol |
IUPAC名 |
2-bromo-1-chloro-5-iodo-3-methylbenzene |
InChI |
InChI=1S/C7H5BrClI/c1-4-2-5(10)3-6(9)7(4)8/h2-3H,1H3 |
InChIキー |
KILGDVLQIAFCMP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1Br)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


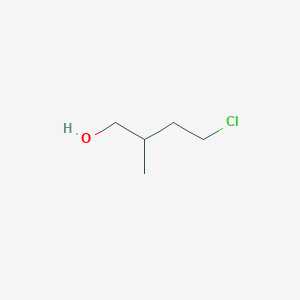
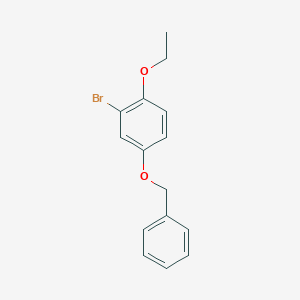


![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15363524.png)
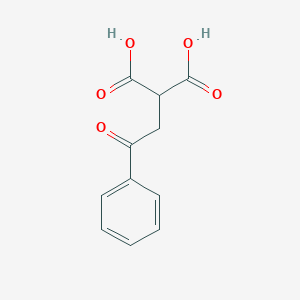
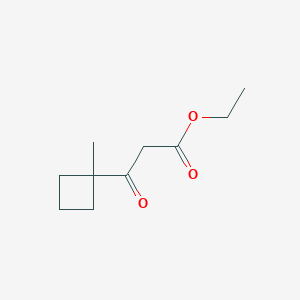

![3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B15363571.png)
